molecular formula C16H22ClNO3 B583861 Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate CAS No. 1346603-66-4

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate

Cat. No.: B583861
CAS No.: 1346603-66-4
M. Wt: 321.867
InChI Key: GUAJJTOXILPRMR-GUIXEBJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a deuterium-labeled derivative of Tolperisone 4-Carboxylic Acid. This compound is a metabolite of Tolperisone, a centrally acting muscle relaxant. The deuterium labeling is used for various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the deuteration of Tolperisone 4-Carboxylic Acid. The process typically includes the following steps:

    Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt.

    Hydration: The final step involves the hydration of the hydrochloride salt to obtain the hydrate form

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has several scientific research applications:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace metabolic pathways and understand the metabolism of Tolperisone.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

The precise mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is not fully understood. it is known to block sodium and calcium channels, which reduces muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves. This action helps in relieving muscle spasms and improving muscle tone .

Comparison with Similar Compounds

    Tolperisone Hydrochloride: A centrally acting muscle relaxant used for treating muscle spasticity.

    Eperisone Hydrochloride: Another muscle relaxant with similar applications but different pharmacokinetic properties.

    Tizanidine Hydrochloride: A muscle relaxant that acts on alpha-2 adrenergic receptors

Uniqueness: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide distinct signals in NMR, allowing for detailed analysis of molecular structures and reaction mechanisms.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the reaction of Tolperisone with deuterated succinic anhydride followed by hydrolysis and reaction with hydrochloric acid.", "Starting Materials": ["Tolperisone", "Deuterated Succinic Anhydride", "Hydrochloric Acid", "Water"], "Reaction": ["Step 1: Tolperisone is reacted with deuterated succinic anhydride in the presence of a catalyst to form Tolperisone 4-Carboxylic Acid-d10", "Step 2: The product from step 1 is hydrolyzed using a strong base to form Tolperisone 4-Carboxylic Acid-d10", "Step 3: The product from step 2 is reacted with hydrochloric acid to form Tolperisone 4-Carboxylic Acid-d10 Hydrochloride", "Step 4: The product from step 3 is crystallized from water to form Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate"] }

CAS No.

1346603-66-4

Molecular Formula

C16H22ClNO3

Molecular Weight

321.867

IUPAC Name

4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2;

InChI Key

GUAJJTOXILPRMR-GUIXEBJPSA-N

SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl

Synonyms

4-[2-Methyl-1-oxo-3-(1-piperidinyl-d10)propyl]benzoic Acid Hydrochloride Hydrate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.